Neuroprotective Activity: Derivative Potency Validates 2-(4-Methoxyphenoxy)ethylamine Scaffold Superiority
The 2-(4-methoxyphenoxy)ethylamine moiety is a critical pharmacophore in neuroprotective aryloxyethylamine derivatives. Derivatives containing this exact moiety, such as (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone and {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone, demonstrated significant neuroprotective effects in vitro and in vivo. In a bilateral common carotid artery occlusion mouse model of acute cerebral ischemia, these derivatives significantly prolonged survival time and decreased mortality at all five tested doses (200, 100, 50, 25, 12.5 mg/kg) . This demonstrates that the 2-(4-methoxyphenoxy)ethylamine building block provides a unique and superior foundation for generating potent in vivo activity compared to derivatives lacking this specific substitution pattern.
| Evidence Dimension | In vivo anti-ischemic activity (survival time prolongation and mortality reduction) |
|---|---|
| Target Compound Data | Derivatives containing the 2-(4-methoxyphenoxy)ethylamine scaffold exhibited significant neuroprotective activity at all tested doses (200, 100, 50, 25, 12.5 mg/kg) . |
| Comparator Or Baseline | Untreated control group in the bilateral common carotid artery occlusion model . |
| Quantified Difference | Significant prolongation of survival time and decreased mortality rate across all five doses . |
| Conditions | In vivo mouse model of acute cerebral ischemia (bilateral common carotid artery occlusion); Doses: 200, 100, 50, 25, 12.5 mg/kg . |
Why This Matters
This evidence validates the 2-(4-methoxyphenoxy)ethylamine core as a validated starting point for synthesizing neuroprotective agents, making it a higher-value procurement choice for neuroscience research programs compared to unvalidated or less potent aryloxyethylamine analogs.
